6-Methylquinolin-3-OL

Descripción general

Descripción

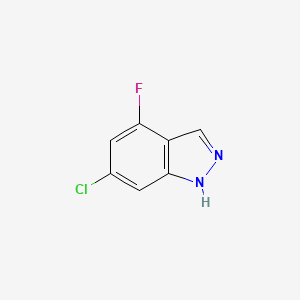

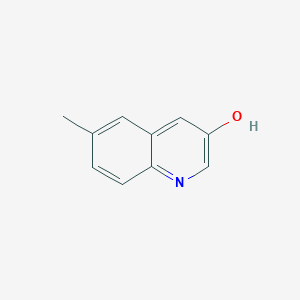

6-Methylquinolin-3-OL , also known as p-Toluquinoline , is a heterocyclic aromatic compound. Its molecular formula is C10H9N . The structure of quinoline consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring system .

Synthesis Analysis

- Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-ketoaldehyde, followed by cyclodehydration to yield quinoline .

Molecular Structure Analysis

The molecular structure of this compound comprises a quinoline ring with a methyl group at the 6-position. The presence of the hydroxyl group (–OH) at the 3-position contributes to its chemical properties .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antileishmanial Activity

6-Methylquinolin-3-OL derivatives, specifically 8-aminoquinolines like WR6026, have shown notable antileishmanial activity. Clinical trials of WR6026 for treating visceral leishmaniasis (kala-azar) demonstrated significant clinical improvement and parasite reduction in patients, suggesting its potential as an effective treatment option for this parasitic disease (Sherwood et al., 1994).

Cardiotonic Effects

Research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, closely related to this compound, indicates potential cardiotonic effects. These compounds, being selective phosphodiesterase (PDE3) inhibitors, have shown promise in improving cardiac contractility, which could be beneficial in treating congestive heart failure, albeit with attention to their proarrhythmic potential (Mansouri et al., 2008).

Cytotoxicity in Cancer Research

Derivatives of this compound have been studied for their cytotoxic effects against various cancer cell lines. For instance, quinoline-pyrimidine hybrid compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed significant cytotoxic activity against human hepatocellular carcinoma and squamous cell carcinoma cells (Toan et al., 2020). Additionally, 2-(fluorophenyl)quinolin-4-one derivatives have been identified as potent antitumor agents, indicating the potential of this compound derivatives in cancer therapy (Chou et al., 2010).

Therapeutic Role in Malaria

8-Aminoquinolines, a category that includes derivatives of this compound, have played a significant role in the therapy of latent malaria. Their use in the clinical setting has brought forward revolutionary scientific discoveries and practices in combating endemic malaria (Baird, 2019).

Neuroprotective Activities

Studies on 4-methylquinolines, closely related to this compound, have identified their potential neural protective activities. Certain derivatives have shown significant protection in models of neurodeenerative diseases, such as Alzheimer's, by inhibiting enzymes like glycogen synthase kinase-3β (GSK-3β) (Lu et al., 2014).

Application in Drug Testing and Doping Control

Derivatives of this compound have been explored in the context of doping control, particularly in the detection of selective androgen receptor modulators. These studies provide critical insights for drug testing laboratories in identifying substances and metabolic products related to doping (Thevis et al., 2008).

Hepatic Metabolism and Carcinogenic Studies

Research on the hepatic metabolism of this compound and its isomers has shown differential metabolic pathways and the formation of various metabolites, such as alcohols and phenols. This has implications for understanding the carcinogenic potential of these compounds (Scharping et al., 1993).

Cardiovascular and Renal Applications

Isoquinolin-3-ol derivatives, similar to this compound, have been studied for their cardiovascular effects. Certain compounds in this category have shown potent inotropic and vasodilating effects, suggesting potential therapeutic benefits in cardiac emergencies (Kanojia et al., 1991). Moreover, some isoquinolin-3-ol derivatives have exhibited selective renal vasodilating properties, highlighting their potential in targeting specific vascular beds (Kanojia et al., 1989).

Diagnostic and Therapeutic Potential in Protein Misfolding Diseases

Compounds like (E)-6-Methyl-4'-amino-2-styrylquinoline have shown potential in diagnosing, delivering therapy, and monitoring response in protein misfolding diseases, such as Alzheimer's and prion diseases. These compounds possess fluorescent emission in the NIR region and interact with misfolded protein fibrils (Staderini et al., 2013).

Anti-Inflammatory Effects

Studies have explored the anti-inflammatory properties of benzodiazepine receptor ligands related to quinoline compounds. These investigations have revealed potential in vivo anti-inflammatory effects, contributing to the understanding of inflammatory responses and treatments (Torres et al., 1999).

Propiedades

IUPAC Name |

6-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNXPXPWIJKKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622957 | |

| Record name | 6-Methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315228-46-7 | |

| Record name | 6-Methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

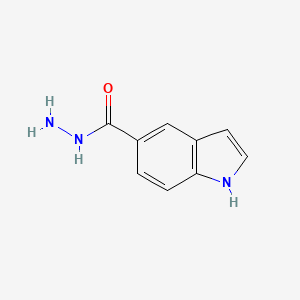

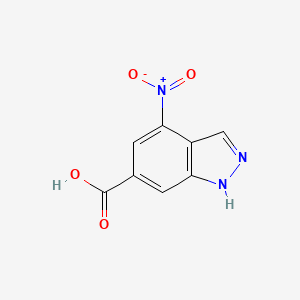

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)

![3-[2-(Trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1592871.png)